N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide
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Overview
Description
N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a combination of aromatic rings, hydrazinecarbonyl, and dimethylamino groups, making it a subject of interest in synthetic chemistry and biomedical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the coupling of these intermediates under specific reaction conditions, such as controlled temperature and pH, to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, leading to alterations in their function. This binding can trigger various cellular pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl enaminones: Known for their utility in synthesizing heterocyclic compounds.
Naphthalen-1-yl derivatives: Used in the development of fluorescent probes and advanced materials.
Uniqueness
N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C29H26N4O2 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
N-[(Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C29H26N4O2/c1-33(2)25-17-15-21(16-18-25)19-27(31-28(34)23-10-4-3-5-11-23)29(35)32-30-20-24-13-8-12-22-9-6-7-14-26(22)24/h3-20H,1-2H3,(H,31,34)(H,32,35)/b27-19-,30-20+ |
InChI Key |
XSLZUONYBMGFIQ-FKQSSIBNSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(/C(=O)N/N=C/C2=CC=CC3=CC=CC=C32)\NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC=CC3=CC=CC=C32)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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